5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole is a synthetic compound recognized for its potential therapeutic applications. It is categorized primarily as a small molecule scaffold, which can be utilized in various medicinal chemistry contexts. The compound's unique structure incorporates both oxadiazole and octahydropyrrolo derivatives, which contribute to its biological activity.
The compound has been documented in various patents and scientific literature, indicating its relevance in pharmaceutical research. Notable references include patent applications that explore its use as an antiviral agent and its role as a chemokine receptor antagonist, particularly in the context of treating human immunodeficiency virus infections and related conditions .
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole is classified under heterocyclic compounds, specifically those containing oxadiazole and pyrrole moieties. This classification highlights its potential for diverse biological interactions due to the presence of nitrogen-containing rings.
The synthesis of 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. Initial steps may include the formation of the octahydropyrrolo framework followed by the introduction of the ethyl group and subsequent cyclization to form the oxadiazole ring.
The molecular structure of 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole features a complex arrangement of rings that contribute to its chemical properties. The core structure includes:
The compound has a molecular formula of and a molecular weight of approximately 252.34 g/mol . Its structural representation can be visualized using molecular modeling software for better understanding of spatial arrangements.
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole can undergo various chemical reactions typical of heterocycles:
These reactions are often facilitated by catalysts or specific reaction conditions that promote selectivity towards desired products.
The mechanism of action for 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole primarily revolves around its interaction with biological targets such as receptors or enzymes involved in disease pathways:
Research indicates that compounds with similar structures exhibit significant biological activity against viral infections and inflammatory diseases .
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole is characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile suggests potential for further derivatization to enhance pharmacological properties.
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole has potential applications in:
The retrosynthesis of 5-ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole follows a convergent strategy disconnecting the 1,2,4-oxadiazole ring at the C3–N bond and the octahydropyrrolopyrrole moiety. The synthesis originates from two key precursors: ethyl amidoxime (from propionitrile via hydroxylamine treatment) and N-Boc-protected octahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid [4] [8]. The amidoxime undergoes O-acylation with the carboxylic acid activated by coupling reagents (e.g., TBTU, EDC), forming an O-acylamidoxime intermediate. This intermediate undergoes dehydrative cyclization under mild conditions to construct the 1,2,4-oxadiazole core. The gem-dimethyl-substituted octahydropyrrolopyrrole system introduces steric constraints that necessitate regioselective N-functionalization prior to coupling, typically through Boc protection/deprotection sequences to avoid dialkylation [4] [8].
Retrosynthetic Steps:
Microwave irradiation significantly optimizes the cyclodehydration step for 1,2,4-oxadiazole formation. Conventional thermal methods (toluene reflux, 110–120°C, 6–8 h) afford yields of 50–70% but risk decomposition of the acid-sensitive pyrrolopyrrole unit. Microwave-assisted protocols (150°C, 30 min, DMF solvent) enhance yields to 85–92% while reducing reaction times 10-fold [1] [10]. This method leverages dielectric heating to accelerate the intramolecular nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon, followed by dehydration.
Table 1: Optimization of 1,2,4-Oxadiazole Cyclization
Method | Conditions | Time | Yield (%) | Pyrrolopyrrole Integrity |
---|---|---|---|---|
Conventional Thermal | Toluene, 110°C, N₂ atmosphere | 8 h | 62 | Partial decomposition |
Microwave (Unoptimized) | DMF, 150°C, 300W | 60 min | 78 | High |
Microwave (Optimized) | DMF, 150°C, 250W, K₂CO₃ | 30 min | 92 | High |
Solvent-free mechanochemical methods and aqueous-phase reactions provide sustainable alternatives for key steps:
Palladium Catalysis: Pd(OAc)₂ (5 mol%) with XPhos ligand enables Suzuki coupling of halogenated pyrrolopyrrole intermediates prior to oxadiazole assembly, allowing introduction of aryl/heteroaryl groups at C5 of the bicyclic system (yields: 75–88%) [5] [7].Organocatalysis: Thiourea-based catalysts (e.g., Takemoto’s catalyst, 10 mol%) control stereoselectivity during functionalization of the pyrrolopyrrole’s bridgehead position, achieving de up to 95% in Michael additions [5].Lewis Acids: Sc(OTf)₃ (2 mol%) accelerates [3+2] dipolar cycloadditions between nitrile oxides and pyrrolopyrrole-derived nitriles, forming the oxadiazole core with >20:1 regioselectivity [1].
Table 2: Catalytic Systems for Key Transformations
Reaction Step | Catalyst System | Key Advantage | Yield Range |
---|---|---|---|
Suzuki Coupling | Pd(OAc)₂/XPhos, K₂CO₃ | Tolerates sterically hindered boronic acids | 75–88% |
Stereoselective Alkylation | Takemoto’s Catalyst (10 mol%) | 95% de for bridgehead functionalization | 70–82% |
Oxadiazole Cyclization | Sc(OTf)₃ (2 mol%) | >20:1 regioselectivity | 85–93% |
The fused diazabicyclic system enables late-stage diversification at three sites:
Table 3: Post-Synthetic Modification Routes
Modification Type | Reagents/Conditions | Scope | Yield (%) |
---|---|---|---|
N-Arylation | CuI, 1,10-phenanthroline, Cs₂CO₃, DMSO | Electron-deficient aryl iodides | 65–78 |
Directed C-H Zincation | TMPZnCl·LiCl, THF; then ArBr, Pd/SPhos | Aryl bromides with -CN, -CF₃ groups | 70–85 |
Reductive Amination | RCHO, NaBH₃CN, AcOH, MeOH | Aliphatic/heteroaromatic aldehydes | 80–92 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7